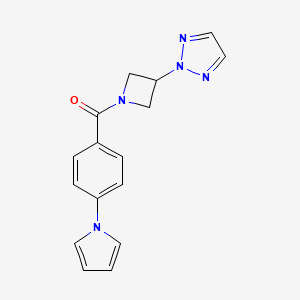![molecular formula C10H12N4 B2850150 N-isopropylpyrido[2,3-d]pyrimidin-4-amine CAS No. 1796869-29-8](/img/structure/B2850150.png)
N-isopropylpyrido[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-isopropylpyrido[2,3-d]pyrimidin-4-amine” is a derivative of pyrimidine, a heterocyclic aromatic compound that occurs widely in nature . It’s a part of a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .
Synthesis Analysis
The synthesis of “N-isopropylpyrido[2,3-d]pyrimidin-4-amine” involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines . The synthesis process has been characterized by 1H and 13C NMR spectrometry .Molecular Structure Analysis
The molecular structure of “N-isopropylpyrido[2,3-d]pyrimidin-4-amine” is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound. The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-isopropylpyrido[2,3-d]pyrimidin-4-amine” include acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines .Applications De Recherche Scientifique
Antiproliferative Agents
Compounds containing the pyrido[2,3-d]pyrimidin-4-amine structure have been identified as potential antiproliferative agents. This application is significant in the development of cancer therapies, as these compounds can inhibit the growth and multiplication of cancer cells. A notable compound in this category is API-1, which belongs to the pyrido[2,3-d]pyrimidin-5-one derivatives and has shown promising results as an antiproliferative agent .
Antimicrobial Activity
The pyrido[2,3-d]pyrimidin-4-amine derivatives exhibit a broad spectrum of antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, showing effectiveness in inhibiting microbial growth. This makes them valuable in the search for new antibiotics and antifungal agents .
Anti-inflammatory and Analgesic Properties
Research has demonstrated that certain derivatives of pyrido[2,3-d]pyrimidin-4-amine possess anti-inflammatory and analgesic properties. These compounds can be used to develop new medications for treating conditions associated with inflammation and pain, such as arthritis and neuropathic pain .
Hypotensive Effects
Some pyrido[2,3-d]pyrimidin-4-amine derivatives have been found to exhibit hypotensive effects, meaning they can lower blood pressure. This application is particularly relevant for the treatment of hypertension and related cardiovascular diseases .
Antihistaminic Activity
The antihistaminic activity of pyrido[2,3-d]pyrimidin-4-amine derivatives makes them candidates for the development of new antihistamines. These compounds can potentially be used to treat allergic reactions by blocking the action of histamine .
Kinase Inhibition
Pyrido[2,3-d]pyrimidin-4-amine derivatives have been identified as inhibitors of various kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs). This is particularly important in cancer research, as kinase inhibitors can be used to control cell growth and proliferation. Noteworthy among these inhibitors is TKI-28, a tyrosine kinase inhibitor, and compounds that act as CDK inhibitors .
Mécanisme D'action
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to target several therapeutic targets .
Mode of Action
It’s known that pyridopyrimidines interact with their targets to exert their biological effects .
Biochemical Pathways
Pyridopyrimidines are known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the bioavailability of N-(propan-2-yl)pyrido[2,3-d]pyrimidin-4-amine.
Result of Action
Pyridopyrimidines are known to exhibit a wide range of biological activities .
Safety and Hazards
While specific safety and hazards related to “N-isopropylpyrido[2,3-d]pyrimidin-4-amine” are not mentioned in the retrieved sources, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Orientations Futures
The future directions for “N-isopropylpyrido[2,3-d]pyrimidin-4-amine” could involve further exploration of its potential applications in medicinal chemistry, given its promising properties. It’s part of a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, which have demonstrated moderate activity, and two products have exhibited good antibacterial and antifungal activity .
Propriétés
IUPAC Name |
N-propan-2-ylpyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7(2)14-10-8-4-3-5-11-9(8)12-6-13-10/h3-7H,1-2H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGAMMPRXNPHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC2=C1C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2850071.png)


![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)
![N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)




![4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide](/img/structure/B2850087.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2850088.png)
![N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B2850089.png)